6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde
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Overview
Description
6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde is a chemical compound with the molecular formula C8H5F2NO3 It is a derivative of benzo[d][1,3]dioxole, featuring amino and aldehyde functional groups along with two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde typically involves the reaction of 2,2-difluoro-1,3-benzodioxole with appropriate reagents to introduce the amino and aldehyde groups. One common method involves the use of 2,2-dichloro-1,3-benzodioxole, which is reacted with potassium fluoride in the presence of a catalyst such as potassium hydrogen fluoride .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and advanced purification techniques may be employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides are used in substitution reactions involving the amino group.
Major Products
Oxidation: 6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylic acid.
Reduction: 6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1,3-benzodioxole-5-carbaldehyde: Similar structure but lacks the amino group.
5-Bromo-2,2-difluoro-1,3-benzodioxole: Contains a bromine atom instead of an amino group.
2,2-Dimethylbenzo[d][1,3]dioxole-5-carbaldehyde: Features methyl groups instead of fluorine atoms
Uniqueness
6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde is unique due to the combination of amino and aldehyde functional groups along with the presence of two fluorine atoms. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H5F2NO3 |
---|---|
Molecular Weight |
201.13 g/mol |
IUPAC Name |
6-amino-2,2-difluoro-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C8H5F2NO3/c9-8(10)13-6-1-4(3-12)5(11)2-7(6)14-8/h1-3H,11H2 |
InChI Key |
NHIGHALJCADISO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C1OC(O2)(F)F)N)C=O |
Origin of Product |
United States |
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